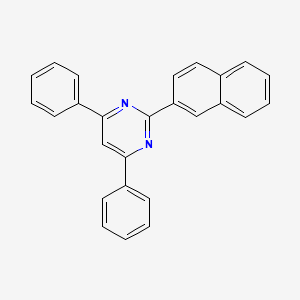
1,3,5-Triaza-7-phosphaadamantane-P-selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triaza-7-phosphaadamantane-P-selenide is a chemical compound with the molecular formula C₆H₁₂N₃PSe and a molecular weight of 236.11 g/mol . This compound is a derivative of 1,3,5-Triaza-7-phosphaadamantane, where a selenium atom is incorporated into the structure. It is known for its unique properties and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triaza-7-phosphaadamantane-P-selenide typically involves the reaction of 1,3,5-Triaza-7-phosphaadamantane with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO₂) in the presence of a suitable solvent . The reaction is carried out at elevated temperatures to facilitate the incorporation of selenium into the compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3,5-Triaza-7-phosphaadamantane-P-selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triaza-7-phosphaadamantane-P-selenide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane-P-selenide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s complexes with ruthenium have been shown to inhibit metastasis by interfering with cellular pathways involved in cancer cell migration and invasion . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the modulation of signaling pathways related to cell adhesion and motility.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triaza-7-phosphaadamantane-P-selenide can be compared with other similar compounds, such as:
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the selenium atom, used as a ligand in various catalytic reactions.
1,3,5-Triaza-7-phosphaadamantane-P-sulfide: A sulfur analog of the compound, which has different reactivity and applications.
1,3,5-Triaza-7-phosphaadamantane-P-oxide: An oxygen analog, known for its use in oxidation reactions and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Eigenschaften
| 79568-42-6 | |
Molekularformel |
C6H12N3PSe |
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
7-selanylidene-1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N3PSe/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
InChI-Schlüssel |
HKHJSAJVKBJNAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CP(=[Se])(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)

